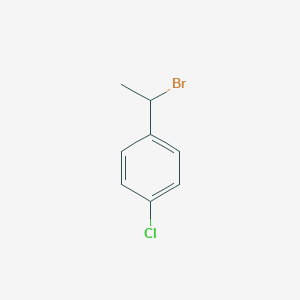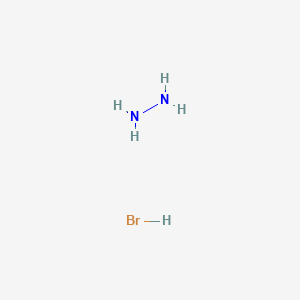![molecular formula C15H12Cl2N4 B077495 2-[4-[Bis(2-chloroethyl)amino]phenyl]ethene-1,1,2-tricarbonitrile CAS No. 14185-99-0](/img/structure/B77495.png)
2-[4-[Bis(2-chloroethyl)amino]phenyl]ethene-1,1,2-tricarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-[Bis(2-chloroethyl)amino]phenyl]ethene-1,1,2-tricarbonitrile, also known as DAE-1, is a chemical compound that has been extensively studied for its potential use in cancer treatment. This compound belongs to the family of ethene-1,1,2-tricarbonitriles, which are known for their ability to inhibit the growth of cancer cells. In
Wirkmechanismus
The mechanism of action of 2-[4-[Bis(2-chloroethyl)amino]phenyl]ethene-1,1,2-tricarbonitrile is not fully understood. However, studies have suggested that 2-[4-[Bis(2-chloroethyl)amino]phenyl]ethene-1,1,2-tricarbonitrile inhibits the activity of the enzyme topoisomerase II, which is essential for DNA replication and repair. By inhibiting this enzyme, 2-[4-[Bis(2-chloroethyl)amino]phenyl]ethene-1,1,2-tricarbonitrile prevents cancer cells from dividing and proliferating.
Biochemische Und Physiologische Effekte
In addition to its anti-cancer properties, 2-[4-[Bis(2-chloroethyl)amino]phenyl]ethene-1,1,2-tricarbonitrile has been shown to have other biochemical and physiological effects. Studies have suggested that 2-[4-[Bis(2-chloroethyl)amino]phenyl]ethene-1,1,2-tricarbonitrile can reduce inflammation, inhibit the growth of bacteria and fungi, and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[4-[Bis(2-chloroethyl)amino]phenyl]ethene-1,1,2-tricarbonitrile in lab experiments is its ability to inhibit the growth of cancer cells without affecting normal cells. This makes it a promising candidate for cancer treatment. However, one limitation of using 2-[4-[Bis(2-chloroethyl)amino]phenyl]ethene-1,1,2-tricarbonitrile in lab experiments is its relatively low solubility in water, which can make it difficult to administer.
Zukünftige Richtungen
There are several future directions for research on 2-[4-[Bis(2-chloroethyl)amino]phenyl]ethene-1,1,2-tricarbonitrile. One area of interest is the development of more efficient synthesis methods for 2-[4-[Bis(2-chloroethyl)amino]phenyl]ethene-1,1,2-tricarbonitrile. Another area of interest is the investigation of the potential use of 2-[4-[Bis(2-chloroethyl)amino]phenyl]ethene-1,1,2-tricarbonitrile in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, further studies are needed to fully understand the mechanism of action of 2-[4-[Bis(2-chloroethyl)amino]phenyl]ethene-1,1,2-tricarbonitrile and its potential side effects.
Synthesemethoden
2-[4-[Bis(2-chloroethyl)amino]phenyl]ethene-1,1,2-tricarbonitrile can be synthesized using a multistep process that involves the reaction of 4-nitrobenzyl chloride with ethyl cyanoacetate, followed by the reduction of the resulting compound with lithium aluminum hydride. The final product is obtained by reacting the intermediate with 2-bromoethylamine hydrobromide and potassium carbonate.
Wissenschaftliche Forschungsanwendungen
2-[4-[Bis(2-chloroethyl)amino]phenyl]ethene-1,1,2-tricarbonitrile has been extensively studied for its potential use in cancer treatment. Studies have shown that 2-[4-[Bis(2-chloroethyl)amino]phenyl]ethene-1,1,2-tricarbonitrile inhibits the growth of various types of cancer cells, including breast cancer, lung cancer, and prostate cancer. 2-[4-[Bis(2-chloroethyl)amino]phenyl]ethene-1,1,2-tricarbonitrile has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Eigenschaften
CAS-Nummer |
14185-99-0 |
|---|---|
Produktname |
2-[4-[Bis(2-chloroethyl)amino]phenyl]ethene-1,1,2-tricarbonitrile |
Molekularformel |
C15H12Cl2N4 |
Molekulargewicht |
319.2 g/mol |
IUPAC-Name |
2-[4-[bis(2-chloroethyl)amino]phenyl]ethene-1,1,2-tricarbonitrile |
InChI |
InChI=1S/C15H12Cl2N4/c16-5-7-21(8-6-17)14-3-1-12(2-4-14)15(11-20)13(9-18)10-19/h1-4H,5-8H2 |
InChI-Schlüssel |
XXGHHHAXTXPUFX-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=C(C#N)C#N)C#N)N(CCCl)CCCl |
Kanonische SMILES |
C1=CC(=CC=C1C(=C(C#N)C#N)C#N)N(CCCl)CCCl |
Andere CAS-Nummern |
14185-99-0 |
Synonyme |
2-[4-[bis(2-chloroethyl)amino]phenyl]ethene-1,1,2-tricarbonitrile |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



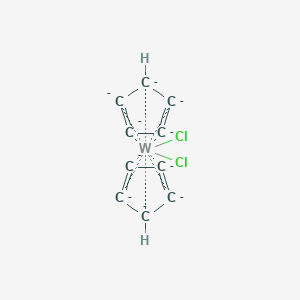
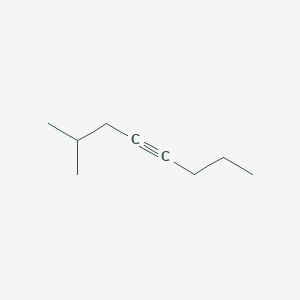


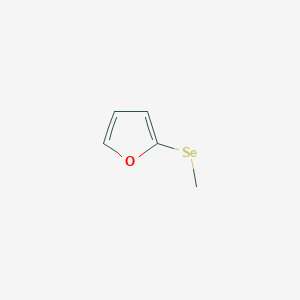

![2H-3,7-Methanoazacycloundecino[5,4-b]indole, 7-ethyl-1,4,5,6,7,8,9,10-octahydro-11-methoxy-, (-)-](/img/structure/B77425.png)
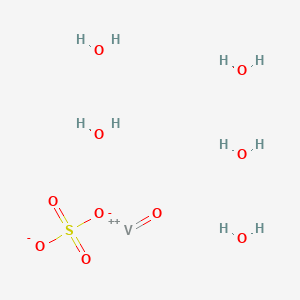
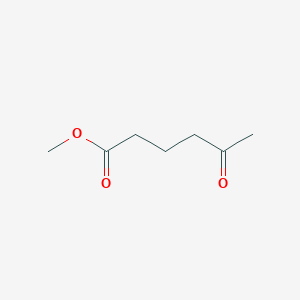
![Benz[a]anthracene-8-acetic acid](/img/structure/B77430.png)

![[(1R,2S,3S,6S,8R,9S,13S,17S,18S,20R,22S)-17-(Furan-3-yl)-3,7-dihydroxy-22-(2-methoxy-2-oxoethyl)-2,5,11,18-tetramethyl-20-[(2S)-2-methylbutanoyl]oxy-8-(2-methylpropanoyloxy)-15-oxo-10,12,16,21-tetraoxaheptacyclo[9.9.1.12,5.01,9.03,7.09,13.013,18]docosan-6-yl] (2S,3R)-2,3-dimethyloxirane-2-carboxylate](/img/structure/B77435.png)
